molecular formula C15H14N2O2 B6057077 2-[benzylidene(oxido)amino]-1-phenylethanone oxime

2-[benzylidene(oxido)amino]-1-phenylethanone oxime

Cat. No. B6057077
M. Wt: 254.28 g/mol
InChI Key: UOCHOGQHKSMDQU-AQTBHVRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzylidene(oxido)amino]-1-phenylethanone oxime, also known as BOPO, is a chemical compound that has been widely used in scientific research. BOPO is a type of oxime, which is a functional group that contains a nitrogen atom bonded to an oxygen atom. BOPO has been used in various applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.

Scientific Research Applications

2-[benzylidene(oxido)amino]-1-phenylethanone oxime has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a ligand for the preparation of metal complexes. This compound has also been used in biological studies, such as for the detection of reactive oxygen species (ROS) and for the inhibition of protein tyrosine phosphatases (PTPs).

Mechanism of Action

The mechanism of action of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the formation of a complex with metal ions or proteins. This compound can bind to metal ions such as copper, zinc, and iron, and can also interact with proteins such as PTPs. The binding of this compound to metal ions or proteins can result in changes in their properties and activities, which can be studied using various techniques such as spectroscopy and crystallography.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of PTPs, the detection of ROS, and the modulation of metal ion homeostasis. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzylidene(oxido)amino]-1-phenylethanone oxime in lab experiments is its high selectivity and sensitivity for metal ions and proteins. This compound can also be easily synthesized and modified for different applications. However, one limitation of using this compound is its potential toxicity and instability, which may affect its performance in biological studies.

Future Directions

There are many future directions for the research and development of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of its potential therapeutic applications, such as for the treatment of oxidative stress-related diseases. Additionally, the development of new this compound derivatives and analogs may lead to the discovery of new applications and mechanisms of action.

Synthesis Methods

The synthesis of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the reaction of 2-aminobenzophenone with hydroxylamine-O-sulfonic acid (HOSA) in the presence of acetic acid. The reaction proceeds through the formation of an oxime intermediate, which is subsequently oxidized to form this compound. The yield of this compound can be improved by using a higher concentration of HOSA and a lower temperature.

properties

IUPAC Name

N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-16-15(14-9-5-2-6-10-14)12-17(19)11-13-7-3-1-4-8-13/h1-11,18H,12H2/b16-15-,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCHOGQHKSMDQU-AQTBHVRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC(=NO)C2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](\C/C(=N/O)/C2=CC=CC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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